2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE
Overview
Description
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one is a complex organic compound that features a benzothiazole ring fused with an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Amino Group: The amino group is introduced via N-alkylation with α-iodo methyl ketones followed by intramolecular dehydrative cyclization.
Attachment of Bromophenyl Group: The bromophenyl group is attached through a substitution reaction involving a brominated aromatic compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and fluorescent sensor for metal detection.
Medicine: Explored for its antiviral, antitumor, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biochemical pathways.
Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: Shares the benzothiazole core but lacks the bromophenyl group.
2-Amino-6-methylbenzothiazole: Similar structure with a methyl group instead of the bromophenyl group.
Uniqueness
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one is unique due to the presence of both the amino group and the bromophenyl group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-10-3-1-9(2-4-10)13(19)8-20-15-18-12-6-5-11(17)7-14(12)21-15/h1-7H,8,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIGMVRSWOKMLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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